molecular formula C11H13N5O2S2 B2847174 2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide CAS No. 380573-92-2

2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B2847174
CAS No.: 380573-92-2
M. Wt: 311.38
InChI Key: BGQOTBSZBFKNRZ-UHFFFAOYSA-N
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Description

2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a useful research compound. Its molecular formula is C11H13N5O2S2 and its molecular weight is 311.38. The purity is usually 95%.
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Biological Activity

The compound 2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Structure and Properties

The chemical structure of the compound can be represented as follows:

C11H12N4O3S2\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_3\text{S}_2

This structure features a thiadiazole ring that is known for its ability to interact with various biological targets, enhancing its pharmacological potential.

Cytotoxic Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain thiadiazole derivatives show IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cells. Specifically:

  • Cytotoxicity against MCF-7 : IC50 values as low as 0.28 µg/mL have been observed.
  • Cytotoxicity against A549 : IC50 values around 0.52 µg/mL were noted for other related compounds .

Table 1 summarizes the cytotoxic effects of selected thiadiazole derivatives:

CompoundCell LineIC50 (µg/mL)
Compound AMCF-70.28
Compound BA5490.52
Compound CHCT1163.29
Compound DH46010.0

Antimicrobial Activity

The antimicrobial properties of 1,3,4-thiadiazole derivatives are well-documented. The compound has shown promising activity against both bacterial and fungal strains. Notably:

  • Antibacterial Activity : Compounds with the thiadiazole moiety have demonstrated significant inhibition against E. coli and Salmonella typhi, with zones of inhibition ranging from 15 to 19 mm at a concentration of 500 µg/disk .
  • Antifungal Activity : Moderate antifungal activity was observed against Candida albicans and stronger effects against Penicillium species.

Table 2 provides an overview of the antimicrobial activity:

PathogenActivity TypeConcentration (µg/disk)Zone of Inhibition (mm)
E. coliAntibacterial50015
Salmonella typhiAntibacterial50019
Candida albicansAntifungal500Moderate
Penicillium speciesAntifungal500Strong

The biological activity of thiadiazole derivatives is attributed to their ability to interact with various cellular targets. For example, studies suggest that these compounds may inhibit matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix remodeling and tumor metastasis. Specific interactions include binding to the catalytic zinc site of MMPs .

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

  • Cancer Therapy : A study investigating a series of thiadiazole derivatives found that modifications at the C-5 position significantly enhanced cytotoxicity against multiple cancer cell lines.
  • Antimicrobial Development : Research on substituted thiadiazoles demonstrated that specific aromatic substitutions improved antibacterial efficacy compared to standard antibiotics like gentamicin.

Properties

IUPAC Name

2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S2/c1-18-8-4-2-3-7(5-8)13-10-15-16-11(20-10)19-6-9(17)14-12/h2-5H,6,12H2,1H3,(H,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQOTBSZBFKNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(S2)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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